N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic rings, followed by their sequential coupling.
Pyridazine Ring Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Piperidine Ring Synthesis: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Once the individual rings are prepared, they are coupled using appropriate linkers and reagents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine: shares similarities with other multi-heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C19H28N6 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H28N6/c1-14-11-20-18(21-12-14)24(5)15-7-6-10-25(13-15)17-9-8-16(22-23-17)19(2,3)4/h8-9,11-12,15H,6-7,10,13H2,1-5H3 |
InChI Key |
FZEIPTQNIPQAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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